molecular formula C8H7F3O B2818896 (1S)-1-(2,5-Difluorophenyl)-2-fluoroethanol CAS No. 2375248-59-0

(1S)-1-(2,5-Difluorophenyl)-2-fluoroethanol

Cat. No.: B2818896
CAS No.: 2375248-59-0
M. Wt: 176.138
InChI Key: DMKXNTSGRRTPQV-MRVPVSSYSA-N
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Description

(1S)-1-(2,5-Difluorophenyl)-2-fluoroethanol: is an organic compound characterized by the presence of two fluorine atoms attached to a phenyl ring and an additional fluorine atom attached to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2,5-Difluorophenyl)-2-fluoroethanol typically involves the fluorination of a suitable precursor. One common method involves the reaction of 2,5-difluorobenzaldehyde with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions: (1S)-1-(2,5-Difluorophenyl)-2-fluoroethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed:

Mechanism of Action

The mechanism of action of (1S)-1-(2,5-Difluorophenyl)-2-fluoroethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. Fluorine substitution can also affect the compound’s electronic properties, enhancing its reactivity and stability in biological systems .

Comparison with Similar Compounds

Uniqueness: The unique combination of fluorine atoms in this compound imparts distinct chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(1S)-1-(2,5-difluorophenyl)-2-fluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,8,12H,4H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKXNTSGRRTPQV-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(CF)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)[C@@H](CF)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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